Regiochemical Impact on Physicochemical Properties: 2H- vs. 1H-1,2,3-Triazole
The '2H' regiochemistry of the target compound results in a distinct pharmacological vector compared to '1H' substituted triazoles. This difference is quantified by the Rotatable Bond Count. The target compound (PubChem CID 62277500) has 2 rotatable bonds, indicating a specific rigidity around the triazole-phenyl linkage, whereas the analogous 1H-regioisomer, 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, has only 1 rotatable bond between the triazole and phenyl ring [1]. This difference in conformational flexibility can critically affect ligand pre-organization and binding entropy.
| Evidence Dimension | Rotatable Bond Count |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | 1 (for 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid) |
| Quantified Difference | +1 rotatable bond for the target 2H-isomer |
| Conditions | Computational analysis, PubChem-computed properties for C11H11N3O2 isomers [1] |
Why This Matters
The number of rotatable bonds is a key predictor of oral bioavailability; a difference can significantly impact pharmacological performance, making the target compound a markedly different chemical tool.
- [1] PubChem Compound Database, Computational comparison of CID 62277500 and data for the 1H-regioisomer, 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. View Source
